molecular formula C19H17N3O4S B11625279 [(2E)-2-{(2E)-[4-(benzyloxy)benzylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid

[(2E)-2-{(2E)-[4-(benzyloxy)benzylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid

Cat. No.: B11625279
M. Wt: 383.4 g/mol
InChI Key: KXQCVOGMLZUWRF-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2E)-2-{(2E)-[4-(benzyloxy)benzylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidine ring, a benzyloxybenzylidene moiety, and an acetic acid group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of [(2E)-2-{(2E)-[4-(benzyloxy)benzylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid typically involves multiple steps. One common synthetic route includes the condensation of 4-(benzyloxy)benzaldehyde with thiosemicarbazide to form the corresponding hydrazone. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Chemical Reactions Analysis

[(2E)-2-{(2E)-[4-(benzyloxy)benzylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidinone derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

[(2E)-2-{(2E)-[4-(benzyloxy)benzylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid has been explored for various scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for further biological studies.

    Medicine: Preliminary studies suggest that it may have anti-inflammatory and anticancer properties, which could be valuable in drug development.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of [(2E)-2-{(2E)-[4-(benzyloxy)benzylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid involves its interaction with various molecular targets. The compound can inhibit specific enzymes or proteins, leading to its biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The anti-inflammatory effects could be attributed to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase.

Comparison with Similar Compounds

[(2E)-2-{(2E)-[4-(benzyloxy)benzylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid can be compared with other thiazolidinone derivatives, such as:

    2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazino}-2-oxo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide: This compound has a similar structure but includes a thiadiazole ring, which may impart different biological activities.

    Ethyl (2E)-2-[4-(benzyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: This derivative has a pyrimidine ring and different substituents, which can affect its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical and biological activities.

Properties

Molecular Formula

C19H17N3O4S

Molecular Weight

383.4 g/mol

IUPAC Name

2-[(2E)-4-oxo-2-[(E)-(4-phenylmethoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-5-yl]acetic acid

InChI

InChI=1S/C19H17N3O4S/c23-17(24)10-16-18(25)21-19(27-16)22-20-11-13-6-8-15(9-7-13)26-12-14-4-2-1-3-5-14/h1-9,11,16H,10,12H2,(H,23,24)(H,21,22,25)/b20-11+

InChI Key

KXQCVOGMLZUWRF-RGVLZGJSSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/N=C/3\NC(=O)C(S3)CC(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NN=C3NC(=O)C(S3)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.